molecular formula C30H43NO6 B1146028 Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester CAS No. 155613-96-0

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester

Cat. No.: B1146028
CAS No.: 155613-96-0
M. Wt: 513.67
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Description

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester is a complex organic compound with the molecular formula C30H43NO6 and a molecular weight of 513.67 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and dimethoxy substituents, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester typically involves multiple steps. One common synthetic route includes the esterification of Archidonic acid with 4,5-dimethoxy-1-(2-nitrophenyl)ethanol under acidic conditions . The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the ester group can be hydrolyzed to release active metabolites that interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Archidonic acid, 4,5-dimethoxy-1-(2-nitrophenyl)ethyl ester can be compared with other similar compounds such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (5Z,7Z,9Z,11Z)-icosa-5,7,9,11-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(32)37-25(2)26-23-28(35-3)29(36-4)24-27(26)31(33)34/h12-19,23-25H,5-11,20-22H2,1-4H3/b13-12-,15-14-,17-16-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZBLTIRGFQZJU-ZIAKVZIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC=CCCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C=C/C=C\C=C/CCCC(=O)OC(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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